REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:5]([Br:8])=[CH:6][CH:7]=1.[OH-].[Na+].[N+:15]([C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21])([O-:17])=[O:16]>C(OCC)(=O)C>[N+:15]([C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[C:4]([C:9]([F:12])([F:10])[F:11])[CH:3]=1)=[O:21])([O-:17])=[O:16] |f:1.2|
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Name
|
|
Quantity
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24 g
|
Type
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reactant
|
Smiles
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NC=1C=C(C(=CC1)Br)C(F)(F)F
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Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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240 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture is then stirred for 30 min at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture is extracted with ethyl acetate (3×100 mL)
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Type
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WASH
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Details
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the combined extracts are sequentially washed with hydrochloric acid (2×100 mL of 2M), water (2×100 mL), saturated aqueous sodium hydrogen carbonate solution (2×100 mL) and saturated aqueous sodium chloride (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
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Details
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the solvent is evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
CUSTOM
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Details
|
is purified by recrystallisation from ethyl acetate-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |